molecular formula C24H19NO6 B6179648 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid CAS No. 2613384-81-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid

Cat. No.: B6179648
CAS No.: 2613384-81-7
M. Wt: 417.4 g/mol
InChI Key: LZWDTMTVIHTQSP-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a methoxycarbonyl group, and a benzoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be added via esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

    Coupling with Benzoic Acid: The final step involves coupling the fluorenyl and methoxycarbonyl intermediates with benzoic acid through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid: shares similarities with other fluorenyl and benzoic acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Properties

CAS No.

2613384-81-7

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxycarbonylbenzoic acid

InChI

InChI=1S/C24H19NO6/c1-30-23(28)15-10-14(22(26)27)11-16(12-15)25-24(29)31-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,25,29)(H,26,27)

InChI Key

LZWDTMTVIHTQSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

95

Origin of Product

United States

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